

# Application Note: Comprehensive Characterization of N-(5-bromopyridin-2-yl)-2-chloroacetamide

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## Compound of Interest

Compound Name:	<i>N</i> -(5-bromopyridin-2-yl)-2-chloroacetamide
CAS No.:	141454-61-7
Cat. No.:	B141382

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## Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of **N-(5-bromopyridin-2-yl)-2-chloroacetamide**, a key intermediate in pharmaceutical synthesis. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and structural integrity of this compound. This guide emphasizes the rationale behind the selection of each analytical technique and provides step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. All methodologies are presented in a self-validating framework, adhering to principles outlined in the ICH Q2(R1) guidelines on analytical procedure validation.[1][2][3][4]

## Introduction

**N-(5-bromopyridin-2-yl)-2-chloroacetamide** is a halogenated pyridinyl acetamide derivative. [5][6][7] Such compounds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.[8] The precise characterization of this intermediate is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note provides a suite of analytical methods to confirm the chemical structure and assess the purity of **N-(5-bromopyridin-2-yl)-2-chloroacetamide**.

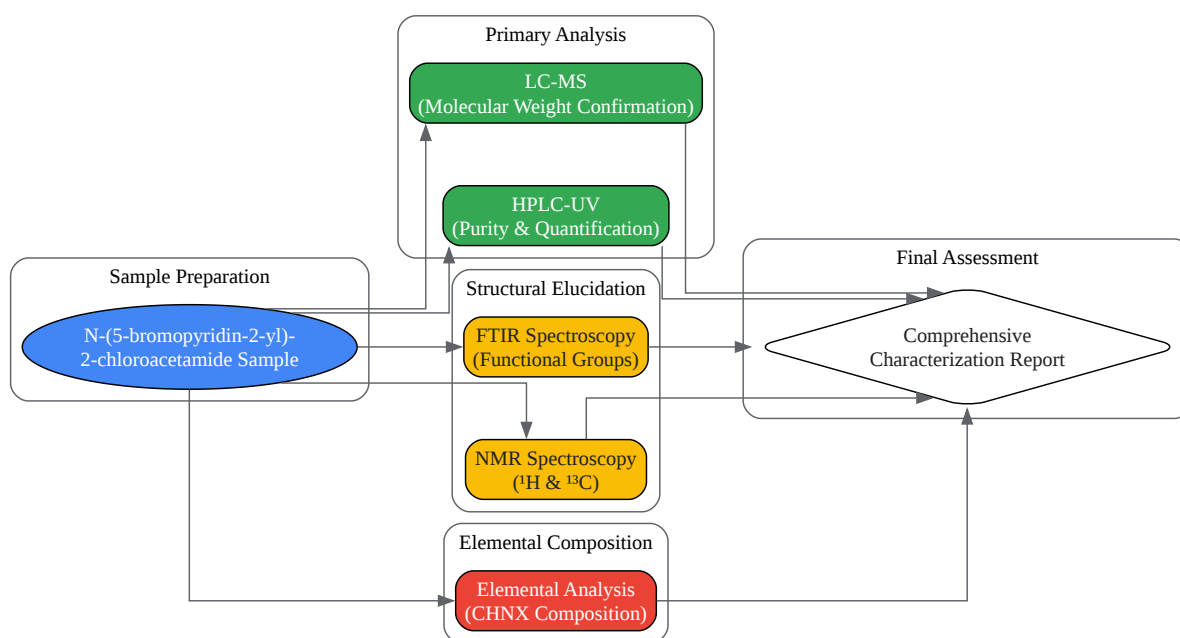
## Physicochemical Properties

A foundational understanding of the compound's properties is essential for method development.

Property	Value	Source
Chemical Formula	C <sub>7</sub> H <sub>6</sub> BrClN <sub>2</sub> O	[7]
Molecular Weight	249.49 g/mol	[7]
IUPAC Name	N-(5-bromo-2-pyridinyl)-2-chloroacetamide	[7]
CAS Number	141454-61-7	[5][6][7]

## Analytical Workflow for Comprehensive Characterization

A multi-faceted analytical approach is necessary for unambiguous characterization. The following workflow ensures a thorough evaluation of the compound's identity and purity.



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Caption: Workflow for the characterization of **N-(5-bromopyridin-2-yl)-2-chloroacetamide**.

## Chromatographic Analysis: Purity and Identification

Chromatographic methods are fundamental for assessing the purity of **N-(5-bromopyridin-2-yl)-2-chloroacetamide** and confirming its molecular weight when coupled with a mass spectrometer.

## High-Performance Liquid Chromatography (HPLC-UV)

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. The retention time of the analyte is indicative of its identity under specific conditions, and the peak area is proportional to its concentration. This technique is ideal for quantifying the purity of the target compound and detecting any non-volatile impurities.[9][10]

Protocol:

- Sample Preparation: Accurately weigh approximately 10 mg of **N-(5-bromopyridin-2-yl)-2-chloroacetamide** and dissolve it in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to achieve a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
- Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
- Chromatographic Conditions:

Parameter	Condition	Rationale
Column	C18, 4.6 x 150 mm, 5 µm	The C18 stationary phase provides good retention for moderately polar compounds like the target analyte.
Mobile Phase A	0.1% Formic Acid in Water	Formic acid acts as an ion-pairing agent to improve peak shape.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Acetonitrile is a common organic modifier with good UV transparency.
Gradient	0-2 min: 30% B, 2-15 min: 30-80% B, 15-17 min: 80% B, 17-18 min: 80-30% B, 18-25 min: 30% B	A gradient elution ensures the separation of impurities with a wide range of polarities.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column.
Column Temperature	30 °C	Maintaining a constant temperature ensures reproducible retention times.
Injection Volume	10 µL	
Detection Wavelength	254 nm	A common wavelength for aromatic and conjugated systems, expected to provide good sensitivity for the analyte.

- Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks. The method should be validated for specificity, linearity, accuracy, and precision as per ICH guidelines.[\[1\]](#)[\[11\]](#)

## Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This technique provides molecular weight information, which is a critical piece of data for confirming the identity of the compound. The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern in the mass spectrum.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Protocol:

- **Sample Preparation and LC Conditions:** Use the same sample preparation and HPLC conditions as described in section 3.1. The use of formic acid in the mobile phase makes it compatible with mass spectrometry.
- **Mass Spectrometry Parameters:**

Parameter	Condition	Rationale
Ionization Mode	Electrospray Ionization (ESI), Positive	ESI is a soft ionization technique suitable for polar molecules. The pyridine nitrogen is likely to be protonated in the positive mode.
Mass Range	50 - 500 m/z	This range will cover the expected molecular ion and potential fragments.
Capillary Voltage	3.5 kV	
Cone Voltage	30 V	
Source Temperature	120 °C	
Desolvation Temperature	350 °C	

- **Data Interpretation:** The primary objective is to identify the protonated molecular ion  $[M+H]^+$ . Given the isotopic distribution of bromine ( $^{79}\text{Br}$ : ~50.7%,  $^{81}\text{Br}$ : ~49.3%) and chlorine ( $^{35}\text{Cl}$ : ~75.8%,  $^{37}\text{Cl}$ : ~24.2%), a characteristic isotopic cluster should be observed for the molecular ion.

- Expected  $[M+H]^+$  for  $C_7H_7^{79}Br^{35}ClN_2O^+$ : 248.95
- Expected  $[M+H]^+$  for  $C_7H_7^{81}Br^{35}ClN_2O^+$ : 250.95
- Expected  $[M+H]^+$  for  $C_7H_7^{79}Br^{37}ClN_2O^+$ : 250.95
- Expected  $[M+H]^+$  for  $C_7H_7^{81}Br^{37}ClN_2O^+$ : 252.95

The resulting spectrum will show a complex cluster of peaks around  $m/z$  249, 251, and 253, with relative intensities determined by the natural abundance of the isotopes. This unique pattern provides strong evidence for the presence of one bromine and one chlorine atom in the molecule.

## Spectroscopic Analysis: Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of **N-(5-bromopyridin-2-yl)-2-chloroacetamide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.  $^1H$  NMR gives information about the number of different types of protons, their chemical environment, and their connectivity, while  $^{13}C$  NMR provides information about the different types of carbon atoms.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Protocol:

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g.,  $CDCl_3$  or  $DMSO-d_6$ ). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** A 400 MHz or higher field NMR spectrometer.
- **Data Acquisition:** Acquire standard  $^1H$ ,  $^{13}C$ , and optionally 2D NMR spectra like COSY and HSQC for more detailed structural assignments.
- **Expected  $^1H$  NMR Spectral Features (in  $CDCl_3$ ):**

Protons	Expected Chemical Shift (ppm)	Multiplicity	Integration	Assignment
-CH <sub>2</sub> -	~4.2	Singlet	2H	Methylene protons of the chloroacetamide group
Pyridine-H	~7.8	Doublet	1H	Proton at C4 of the pyridine ring
Pyridine-H	~8.2	Doublet	1H	Proton at C3 of the pyridine ring
Pyridine-H	~8.4	Singlet	1H	Proton at C6 of the pyridine ring
-NH-	~8.5-9.5	Broad Singlet	1H	Amide proton

- Expected <sup>13</sup>C NMR Spectral Features (in CDCl<sub>3</sub>):

Carbon	Expected Chemical Shift (ppm)	Assignment
-CH <sub>2</sub> -	~43	Methylene carbon of the chloroacetamide group
Pyridine-C	~112	C3 of the pyridine ring
Pyridine-C	~118	C5 of the pyridine ring (attached to Br)
Pyridine-C	~141	C4 of the pyridine ring
Pyridine-C	~148	C6 of the pyridine ring
Pyridine-C	~150	C2 of the pyridine ring (attached to N)
C=O	~165	Carbonyl carbon of the amide group

## Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending). The absorption bands correspond to specific functional groups present in the molecule.<sup>[19][20]</sup>

Protocol:

- **Sample Preparation:** The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- **Data Acquisition:** Record the spectrum from 4000 to 400  $\text{cm}^{-1}$ .
- **Expected Characteristic Absorption Bands:**

Wavenumber ( $\text{cm}^{-1}$ )	Vibration	Functional Group
~3300	N-H stretch	Secondary Amide
~1680	C=O stretch (Amide I)	Amide
~1580	N-H bend (Amide II)	Amide
~1550, ~1470	C=C and C=N stretching	Pyridine ring
~750	C-Cl stretch	Chloroalkane
~650	C-Br stretch	Bromoaromatic

The presence of these characteristic bands provides strong evidence for the key functional groups in **N-(5-bromopyridin-2-yl)-2-chloroacetamide**.<sup>[21][22][23][24]</sup>

## Elemental Analysis

Principle: Combustion analysis determines the mass fractions of carbon, hydrogen, and nitrogen in a pure organic compound.<sup>[25][26][27][28]</sup> The results are compared with the theoretical values calculated from the molecular formula. This technique provides fundamental confirmation of the compound's elemental composition.

Protocol:

- Sample Preparation: A small, accurately weighed amount of the dry, pure sample is required.
- Instrumentation: A CHN elemental analyzer.
- Data Analysis: The experimentally determined percentages of C, H, and N are compared to the theoretical values.

Theoretical vs. Expected Experimental Values:

Element	Theoretical %	Acceptable Range ( $\pm 0.4\%$ )
Carbon (C)	33.70 %	33.30 - 34.10 %
Hydrogen (H)	2.42 %	2.02 - 2.82 %
Nitrogen (N)	11.23 %	10.83 - 11.63 %

A close agreement between the experimental and theoretical values confirms the elemental composition of the synthesized compound.

## Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of **N-(5-bromopyridin-2-yl)-2-chloroacetamide**. By employing a combination of chromatographic and spectroscopic techniques, along with elemental analysis, researchers can confidently verify the identity, purity, and structure of this important chemical intermediate. Adherence to these protocols will ensure high-quality data, which is essential for advancing research and development in the pharmaceutical industry.

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- To cite this document: BenchChem. [Application Note: Comprehensive Characterization of N-(5-bromopyridin-2-yl)-2-chloroacetamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b141382/docs#application-note-comprehensive-characterization-of-n-5-bromopyridin-2-yl-2-chloroacetamide>]

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